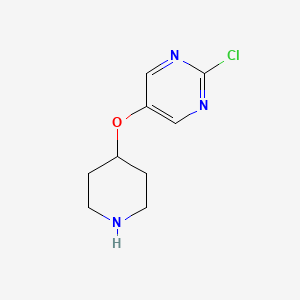

2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Drug Discovery

The pyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity and specificity. fishersci.comepo.org Its planar, aromatic nature allows for π-π stacking interactions with aromatic residues in proteins, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition. epo.org The pyrimidine core is present in a multitude of FDA-approved drugs, underscoring its therapeutic importance. fishersci.com The synthetic tractability of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. epo.org

Broad Spectrum of Biological Activities Associated with Pyrimidine-Containing Compounds

Pyrimidine derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. fishersci.com These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. fishersci.commyskinrecipes.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. The versatility of the pyrimidine core allows for its incorporation into molecules targeting a diverse range of enzymes, receptors, and ion channels.

Strategic Design Principles for Novel Pyrimidine Derivatives in Chemical Biology

The design of novel pyrimidine derivatives for chemical biology and drug discovery often involves several key strategies. One common approach is the modification of the substitution pattern on the pyrimidine ring to optimize interactions with the target protein. This can involve the introduction of various functional groups that can act as hydrogen bond donors or acceptors, or that can modulate the electronic properties of the ring. Another strategy is the hybridization of the pyrimidine scaffold with other pharmacophores to create novel molecules with enhanced or dual activities. Furthermore, structure-based drug design, utilizing computational modeling and X-ray crystallography, plays a crucial role in the rational design of pyrimidine-based inhibitors with high potency and selectivity. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chloro-5-piperidin-4-yloxypyrimidine |

InChI |

InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |

InChI Key |

DTORHBRHNVYBQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Chemical Profile of 2 Chloro 5 Piperidin 4 Yloxy Pyrimidine

While specific, experimentally determined data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is not extensively available in public literature, its chemical properties can be inferred from its constituent parts and related compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |

| Reactivity | The 2-chloro substituent makes the pyrimidine (B1678525) ring susceptible to nucleophilic aromatic substitution. The piperidine (B6355638) nitrogen is basic and can be protonated or alkylated. |

Synthesis of 2 Chloro 5 Piperidin 4 Yloxy Pyrimidine

A plausible and efficient synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine would likely involve a Williamson ether synthesis, a well-established method for forming ethers. This approach would utilize two key precursors: 2-chloro-5-hydroxypyrimidine (B58251) and a protected form of 4-hydroxypiperidine.

A potential synthetic route is outlined below:

Preparation of 2-chloro-5-hydroxypyrimidine: This intermediate can be synthesized from 2-amino-5-bromopyrimidine (B17363) through diazotization to yield 5-bromo-2-chloropyrimidine, followed by conversion to the corresponding boronic acid and subsequent oxidation.

Protection of 4-hydroxypiperidine: To prevent side reactions at the piperidine (B6355638) nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Williamson Ether Synthesis: The sodium salt of 2-chloro-5-hydroxypyrimidine (formed by reaction with a base like sodium hydride) is reacted with N-Boc-4-hydroxypiperidine that has been converted to a suitable leaving group (e.g., a tosylate or mesylate), or more directly, with N-Boc-4-bromopiperidine.

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen, typically under acidic conditions, to yield the target compound, this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 5 Piperidin 4 Yloxy Pyrimidine

Conformational Analysis and Molecular Dynamics Simulations of the Compound Scaffold

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of the 2-Chloro-5-(piperidin-4-yloxy)pyrimidine scaffold is crucial for understanding its spatial arrangement and flexibility, which are key determinants of its interaction with biological targets.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior in a simulated physiological environment. For pyrimidine-based compounds, MD simulations can reveal the preferred orientations of the piperidin-4-yloxy substituent relative to the pyrimidine (B1678525) ring. These simulations typically involve placing the molecule in a solvent box, often water, and calculating the forces between atoms over a series of time steps to track their motion.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions. For the this compound scaffold, the ether linkage and the piperidine (B6355638) ring are expected to be the primary sources of conformational flexibility. Analysis of the dihedral angles around the C-O-C bond connecting the pyrimidine and piperidine rings can identify the most stable rotamers. Furthermore, the piperidine ring can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. MD simulations can quantify the energetic barriers between these conformations and the probability of their occurrence. For pyrimidine-based inhibitors of various enzymes, MD simulations have been instrumental in understanding how the ligand adapts its conformation within the binding pocket. smolecule.com

Ligand-Protein Docking Simulations for Putative Target Interaction Predictions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions. Given that derivatives of the this compound scaffold have been investigated as agonists for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes, docking simulations are highly relevant. preprints.orgnih.gov

Since the crystal structure of GPR119 is not always available, homology modeling is often employed to construct a three-dimensional model of the receptor based on the known structures of related proteins. preprints.orgresearchgate.net Docking simulations of this compound into the putative binding site of a GPR119 homology model can predict its binding mode and affinity. These simulations typically involve sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding energy.

Computational studies on pyrimidine derivatives targeting GPR119 have highlighted the importance of specific molecular interactions for agonist activity. preprints.orgresearchgate.net Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the binding pocket. For instance, the pyrimidine ring can form hydrogen bonds with polar residues, while the chloro substituent may engage in halogen bonding. The piperidine moiety can form hydrophobic interactions and its nitrogen atom can act as a hydrogen bond acceptor or donor. The predicted binding affinity, often expressed as a docking score, can be used to rank potential drug candidates.

| Compound | Putative Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrimidine Derivative 1S | GPR119 | -11.696 | Not Specified |

| Pyrimidine Derivative 1Z | GPR119 | -9.314 | Not Specified |

| Pyrimidine Derivative 1D | GPR119 | -8.721 | Not Specified |

This table presents docking scores for designed pyrimidine derivatives against the GPR119 receptor from a computational study, illustrating the range of binding affinities that can be predicted for this class of compounds. preprints.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.netjchemrev.combohrium.comdergipark.org.trresearchgate.net For this compound, these calculations can elucidate properties that are not accessible through classical molecular mechanics methods.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the distribution of electron density, which is fundamental to understanding a molecule's chemical behavior. The molecular electrostatic potential (MEP) surface, for example, can be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological target and for understanding its reactivity in chemical reactions. For chloropyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically electron-rich, while the chloro-substituted carbon is more electrophilic. nih.gov

Furthermore, quantum chemical calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. These calculations can also predict other electronic properties such as dipole moment, polarizability, and hyperpolarizability, which can influence a molecule's pharmacokinetic properties.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and solubility |

This table provides illustrative quantum chemical parameters for a pyrimidine derivative, highlighting their significance in understanding the molecule's electronic properties.

Computational Elucidation of Reaction Mechanisms Involved in Synthesis and Biotransformation

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions, including those involved in the synthesis and biotransformation of drug molecules. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, thereby providing a detailed understanding of the reaction pathway.

The synthesis of this compound likely involves the nucleophilic aromatic substitution of a di-chloropyrimidine with 4-hydroxypiperidine. Quantum chemical calculations can be used to model this reaction, investigating the influence of the solvent and the base used to deprotonate the hydroxyl group. By comparing the activation energies of different possible pathways, the most favorable reaction conditions can be predicted.

Biotransformation, or metabolism, of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. eurekaselect.comresearchgate.netnih.govnih.govacs.org Computational methods are increasingly used to predict the metabolic fate of drug candidates. Molecular docking can be used to predict whether this compound can bind to the active site of various CYP isoforms. Subsequently, quantum chemical calculations can be employed to model the reaction mechanisms of potential metabolic transformations, such as oxidation of the piperidine or pyrimidine rings. These calculations can help to identify the most likely sites of metabolism and the structure of the resulting metabolites. Predicting the metabolic profile of a compound early in the drug discovery process is crucial for identifying potential issues with drug-drug interactions or the formation of toxic metabolites.

Influence of Substituents on the Pyrimidine Core on Biological Activity

The chlorine atom at the C-2 position of the pyrimidine ring is a key determinant of molecular recognition and a common feature in many pyrimidine-based inhibitors. Its role is multifaceted, influencing both the electronic properties of the ring and its interaction with target proteins.

Research on various pyrimidine series demonstrates that the 2-chloro substituent is often crucial for potent inhibitory activity. SAR analysis has shown that replacing the 2-chloro group with other substituents like –H, –NH₂, –N(CH₃)₂, or –OCH₃ can lead to a complete loss of inhibitory action against certain targets. This highlights the specific and vital role of the halogen in molecular binding.

The chlorine atom is a weak hydrogen bond acceptor and can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Its primary influence, however, stems from its electron-withdrawing nature, which makes the C-2 and C-4 positions of the pyrimidine ring more electrophilic. This facilitates nucleophilic aromatic substitution, making the 2-chloro position a versatile synthetic handle for introducing a wide array of chemical groups to probe the binding pocket. In many kinase inhibitors, the pyrimidine nitrogen atoms form hydrogen bonds with the "hinge" region of the enzyme's ATP binding site, and the 2-chloro substituent helps to correctly orient the molecule and may form specific interactions with nearby hydrophobic residues.

| Compound Series | C-2 Substituent | Relative Activity | Reference Finding |

| Pyrimidine-4-carboxamides | -Cl | Essential for activity | The presence of a chlorine atom at position-2 of the core pyrimidine was key for inhibitory effects. |

| Pyrimidine-4-carboxamides | -H, -NH₂, -N(CH₃)₂, -OH, -OCH₃ | Complete loss of activity | Introduction of other substituents at this particular position caused complete loss of inhibitory action. |

| 2,4,6-Trichloropyrimidine | -Cl | Key synthetic precursor | The electrophilic nature of the chloro-substituted carbon allows for regioselective substitution. researchgate.net |

The substituent at the C-5 position of the pyrimidine ring typically projects out from the hinge-binding region towards the solvent-exposed area or a deeper hydrophobic pocket of the kinase active site. In many kinase inhibitor scaffolds, this position is proximal to the "gatekeeper" residue, which is a critical determinant of inhibitor selectivity. nih.gov

The piperidin-4-yloxy group at this position serves multiple functions. The ether linkage provides a specific bond angle and rotational flexibility, positioning the piperidine ring in a defined spatial orientation. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with backbone amides or specific residues in the target protein.

The piperidine ring itself acts as a versatile scaffold. It increases the three-dimensionality (sp³ character) of the molecule, which is often favorable for binding affinity and selectivity compared to flat aromatic systems. Furthermore, the basic nitrogen of the piperidine can be protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate, or it can serve as an attachment point for further substitutions to probe the solvent-exposed region of the target. This strategy is often used to enhance solubility and modulate pharmacokinetic properties. Studies on related quinazoline (B50416) inhibitors have shown that substitution at the C-5 position with groups like a tetrahydropyran-4-yloxy moiety can significantly enhance potency and selectivity. nih.gov

Effects of Modifications to the Piperidine Ring on Pharmacological Profile

The piperidine moiety often extends into the solvent-exposed region of a binding pocket, making it an ideal site for modifications to fine-tune the pharmacological profile without disrupting the core binding interactions.

Substituting the piperidine ring, either on the nitrogen atom or on the carbon framework, can profoundly impact affinity, selectivity, and physicochemical properties.

N-Substitution: The secondary amine of the piperidine is a common site for modification. Adding substituents can modulate basicity, introduce new interaction points, and alter solubility. For example, N-alkylation can be used to explore hydrophobic pockets. However, this modification can also introduce steric hindrance; in some kinase inhibitor series, N-methylation of a piperidine ring has been shown to reduce affinity, likely due to steric clashes within the binding site.

C-Substitution: Introducing substituents such as alkyl or halo groups onto the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new interactions. For instance, studies on 2-alkyl-4-halopiperidines have shown that such substitutions can lead to potent antiproliferative activity. nih.gov The position and nature of the substituent are critical; for example, a methyl group can explore a small hydrophobic pocket, while a polar group like a hydroxyl can form a new hydrogen bond.

| Scaffold | Piperidine Modification | Effect on Activity | Reference Finding |

| Thieno[3,2-d]pyrimidine | 4-amino-piperidine | Maintained activity | Provided a key vector for further substitutions. nih.gov |

| Piperidinol Analogs | Aryl substitution on piperidine | Modulated anti-tuberculosis activity | The 4-chloro-3-(trifluoromethyl)phenyl group was identified as a useful scaffold. nih.gov |

| General Piperidines | N-Methylation | Reduced kinase affinity | Likely due to steric clashes. |

| 2-Alkyl-4-halopiperidines | Alkyl and Halo groups | Potent antiproliferative activity | The nature and position of the substituent influenced potency and selectivity. nih.gov |

The piperidine ring typically adopts a stable chair conformation. The orientation of the substituents (axial vs. equatorial) can have a significant impact on biological activity.

Conformational Constraints: Introducing rigidity into the piperidine ring, for instance by incorporating it into a bridged bicyclic system, can be advantageous. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. Conversely, a flexible piperidine ring allows the molecule to adapt to the specific shape of the binding site.

Stereochemical Effects: The introduction of chiral centers on the piperidine ring often leads to stereospecific interactions with the target. Enantiomers of a compound can exhibit vastly different biological activities and pharmacokinetic profiles. For example, in a series of piperidinol-based anti-tuberculosis agents, the (R) and (S) enantiomers at the propanol (B110389) linker displayed distinct activity levels, demonstrating the importance of stereochemistry in molecular recognition. nih.gov Similarly, SAR studies on 2,5-disubstituted piperidines as serotonin (B10506) receptor agonists revealed that the (S)-enantiomer was significantly more potent, highlighting the critical role of stereochemistry. nih.gov

Comparative SAR Analysis Across Different Linker Types (Ether vs. Amide vs. Direct)

The linker connecting the pyrimidine core to the piperidine ring is a critical structural element that dictates the relative orientation and spacing of these two fragments. Replacing the ether linkage with an amide or a direct C-C bond would fundamentally alter the molecule's properties.

Ether Linker (-O-): The ether linker provides a bond angle of approximately 110-120° and acts as a hydrogen bond acceptor. It allows for a degree of rotational freedom, enabling the piperidine moiety to adopt an optimal position in the binding site. This linker is common in selective orexin (B13118510) receptor antagonists. nih.gov

Amide Linker (-NH-CO- or -CO-NH-): An amide linker introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). It is also planar and more rigid than an ether linkage due to resonance. This planarity and hydrogen bonding capability can be exploited to form specific interactions with the target protein. In studies of pyrimidine amide derivatives, the presence of the amide nitrogen was found to be crucial for activity. researchgate.net

Direct Linker (C-C): A direct C-C bond between the pyrimidine and piperidine rings would create a more rigid and lipophilic analog. The absence of a heteroatom linker would remove potential hydrogen bonding interactions but would also reduce polarity. Such a modification would significantly alter the spatial relationship between the two rings, which could either be beneficial or detrimental depending on the topology of the target's binding site.

A hypothetical comparison based on general principles suggests that each linker type offers a distinct profile of geometry, flexibility, and hydrogen bonding potential, which must be empirically tested to determine the optimal choice for a given biological target.

| Linker Type | Key Features | Potential Impact on SAR |

| Ether (-O-) | Flexible, H-bond acceptor, specific bond angle. | Allows optimal positioning of the piperidine ring; oxygen can interact with H-bond donors. |

| Amide (-CO-NH-) | Rigid, planar, H-bond donor and acceptor. | Introduces new H-bonding opportunities; constrains the molecule's conformation. |

| Direct (C-C) | Rigid, non-polar. | Increases lipophilicity; removes H-bonding potential of the linker; significantly alters geometry. |

Elucidation of Key Pharmacophoric Elements within Pyrimidine-Piperidine Scaffolds

The pyrimidine-piperidine ether scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to present key interacting features to a variety of biological targets. Structure-activity relationship (SAR) studies have been instrumental in defining the essential pharmacophoric elements required for biological activity. These elements include specific hydrogen bonding patterns, hydrophobic interactions, and defined steric volumes that dictate the molecule's orientation and affinity within a target's binding site.

A crucial aspect of the pyrimidine-piperidine scaffold is the pyrimidine ring itself. The nitrogen atoms within this ring are key hydrogen bond acceptors, a feature that often governs the molecule's anchoring to the protein backbone of a target. thieme-connect.comnih.gov For instance, in studies on pyrimidine-4-carboxamides, the nitrogen at the X2 position of the pyrimidine core was found to be essential, likely forming a critical hydrogen bond with the target protein, as its removal led to a tenfold drop in potency. acs.org The pyrimidine ring's ability to act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.gov

The piperidine ring also plays a multifaceted role. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often engages in crucial salt bridge interactions. thieme-connect.com The conformationally restricted nature of the piperidine ring helps to favorably orient substituents into specific regions of the binding pocket. acs.org The substitution on the piperidine nitrogen is a common point of modification to explore hydrophobic pockets and enhance potency. SAR studies have revealed that replacing a piperidine with a piperazine (B1678402) can dramatically alter activity, indicating the importance of this specific heterocycle for interaction with certain targets. researchgate.net

The ether linkage connecting the pyrimidine and piperidine rings provides a degree of rotational flexibility, allowing the two ring systems to adopt an optimal conformation for binding. However, this flexibility is constrained, positioning the piperidine ring in a defined vector relative to the pyrimidine core. Modifications to this linker, such as extending it, have been shown to influence binding affinity. nih.gov

Detailed SAR investigations have mapped the importance of various substituents on both the pyrimidine and piperidine rings. For example, in a series of anaplastic lymphoma kinase (ALK) inhibitors, the central pyrimidine ring is positioned between key amino acid residues, with its chloro substituent directed toward a hydrophobic pocket. thieme-connect.com Small, hydrophobic, and hydrogen bond donor groups are often favored at specific positions to maximize molecular activity. thieme-connect.com

The following tables summarize key SAR findings from studies on analogous pyrimidine-piperidine systems, illustrating the impact of specific structural modifications on biological activity.

Table 1: SAR of the Pyrimidine Core in Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

| Compound ID | Scaffold Modification | Rationale | Resulting Potency (IC₅₀) | Citation |

| 2 | Pyrimidine (Hit Compound) | Baseline scaffold | 180 nM | acs.org |

| 3 | Pyridine (X₂-Nitrogen removed) | Identify essential H-bond acceptors | 1800 nM (10-fold drop) | acs.org |

| 4 | Pyridine (X₁-Nitrogen removed) | Identify essential H-bond acceptors | 200 nM | acs.org |

| 5 | Pyrimidine (Regioisomer) | Evaluate optimal nitrogen positioning | 1300 nM (Significant decrease) | acs.org |

| 6 | Triazine (X₁ & X₃-Nitrogen) | Evaluate scaffold electronics/H-bonding | >10000 nM (Inactive) | acs.org |

This table illustrates the critical importance of the pyrimidine scaffold and the specific placement of its nitrogen atoms for maintaining inhibitory activity.

Table 2: SAR of the Piperidine Moiety in Trisubstituted Pyrimidine CCR4 Antagonists

| Compound ID | R-Group Modification (Right Side) | Rationale | Resulting Potency (IC₅₀) | Citation |

| 1 | Piperidinyl-carbonyl (Lead Compound) | Baseline scaffold | 0.078 µM | nih.gov |

| 6a | Pyridinyl-carbonyl | Replacement of piperidinyl group | No significant inhibition | nih.gov |

| 6b | Cyclohexyl-carbonyl | Removal of piperidine nitrogen | No significant inhibition | nih.gov |

| 6c | Acetamide (Simplified piperidine) | Simplification of the piperidine group | 0.064 µM | nih.gov |

This data suggests that a saturated carbonyl group containing a nitrogen atom, as found in the piperidine-amide substructure, is crucial for maintaining activity at the CCR4 receptor. nih.gov

Table 3: Influence of Substituents on the Pyrimidine Ring in Trisubstituted Pyrimidine CCR4 Antagonists

| Compound ID | R-Group Modification (Position 6) | Rationale | Resulting Potency (IC₅₀) | Citation |

| 1 | Chlorine (Lead Compound) | Baseline scaffold | 0.078 µM | nih.gov |

| 7a | Piperidinyl | Explore larger, more polar groups | Poorer activity than compound 1 | nih.gov |

| 7b | Morpholinyl | Explore larger, more polar groups | Poorer activity than compound 1 | nih.gov |

These findings imply that small and less polar substituents at the 6-position of the pyrimidine ring are beneficial for maintaining antagonist activity. nih.gov

A pyrimidine ring acting as a hydrogen-bonding anchor.

A piperidine ring providing a vector for substituents and potential hydrogen bonding or salt bridge interactions.

An ether linkage that confers specific conformational properties.

Strategically placed substituents on both rings that engage in essential hydrophobic and electrostatic interactions with the target protein.

Research Findings and Future Perspectives

Construction of the Pyrimidine (B1678525) Core and Introduction of Key Substituents

The formation of a suitably functionalized pyrimidine ring is the foundational stage for the synthesis of the target compound. This typically involves either building the heterocyclic ring from acyclic precursors or modifying a pre-existing pyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, owing to the electron-deficient nature of the ring which facilitates attack by nucleophiles. The reaction is particularly effective at the C2, C4, and C6 positions, which are activated by the ring nitrogen atoms. For the synthesis of the target compound, SNAr is crucial for introducing or modifying substituents on a pre-formed pyrimidine ring.

A common and critical transformation is the conversion of a hydroxypyrimidine (or its tautomeric pyrimidone form) into a chloropyrimidine. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base. nih.govgoogle.com This reaction converts the hydroxyl group, a poor leaving group, into a chloride, which is an excellent leaving group for subsequent SNAr reactions. This step is fundamental for producing precursors like 2-chloropyrimidine (B141910) or 2,5-dichloropyrimidine (B52856). orgsyn.org The reactivity of halogen substituents on the pyrimidine ring makes them versatile handles for introducing a wide array of functional groups, including amines, alkoxides, and thiols, through SNAr. nih.gov

| Precursor Type | Reagent/Conditions | Product Functionality | Purpose |

| Hydroxypyrimidine | POCl₃, heat | Chloropyrimidine | Activates the position for subsequent SNAr by installing a good leaving group. nih.gov |

| 2-Aminopyrimidine (B69317) | NaNO₂, HCl, -15°C | 2-Chloropyrimidine | Introduction of a chloro substituent via Sandmeyer-type reaction. orgsyn.org |

| Dichloropyrimidine | Nucleophile (e.g., R-OH, R-NH₂) | Substituted Pyrimidine | Selective displacement of one chloro group to introduce desired moieties. |

Cyclocondensation and Other Ring-Forming Reactions for Pyrimidine Synthesis

Cyclocondensation reactions provide a powerful and versatile method for the de novo synthesis of the pyrimidine core from simple, acyclic starting materials. These methods involve the reaction of a three-carbon component with a compound containing an N-C-N unit, such as an amidine, urea (B33335), or thiourea (B124793).

A classic approach is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine. Variations of this method allow for the synthesis of a wide range of substituted pyrimidines. For instance, multicomponent reactions, such as the Biginelli reaction, can provide highly functionalized dihydropyrimidines which can be subsequently oxidized to the corresponding pyrimidines. These ring-forming strategies are particularly useful for creating pyrimidines with specific substitution patterns that might be difficult to achieve through functional group manipulation of a pre-existing ring.

| Reaction Type | Key Reactants | Resulting Scaffold | Reference |

| Principal Synthesis | β-Dicarbonyl compound + Amidine | Substituted Pyrimidine | Foundational method for pyrimidine ring formation. |

| [4+2] Cycloaddition | Amidines + Malononitrile dimer | 6-Aminopyrimidine derivatives | Builds the ring from a four-atom and a two-atom component. |

| [3+3] Annulation | Amidines + Trichloroethyliden-acetophenones | Dihydropyrimidines | A three-atom and a three-atom fragment cyclize to form the ring. |

Strategies for Incorporating the Piperidin-4-yloxy Moiety

Once a pyrimidine core bearing a suitable leaving group (like chlorine at C2) and a hydroxyl group (at C5) is synthesized, the next critical phase is the attachment of the piperidin-4-yloxy side chain. This is accomplished by forming an ether bond.

Etherification Reactions (e.g., Mitsunobu Protocol, O-Alkylation) for the Piperidin-4-yloxy Linkage

The formation of the aryl ether linkage between the pyrimidine C5 oxygen and the piperidine C4 carbon is a key step. Two primary methods are well-suited for this transformation:

O-Alkylation: This is a direct and common method for forming ethers. It involves the reaction of a 5-hydroxypyrimidine (B18772) with a piperidine derivative carrying a good leaving group at the 4-position (e.g., tosylate, mesylate, or halide). The reaction is conducted in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrimidine hydroxyl group, forming a nucleophilic phenoxide that subsequently displaces the leaving group on the piperidine ring. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this step to prevent side reactions.

Mitsunobu Reaction: This powerful reaction allows for the coupling of a nucleophile with a primary or secondary alcohol under mild, redox-neutral conditions. In this context, a 5-hydroxypyrimidine acts as the acidic pronucleophile, and a protected piperidin-4-ol serves as the alcohol component. The reaction is mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The Mitsunobu reaction is known for its reliability and often proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral piperidin-4-ol.

| Method | Key Reagents | Mechanism | Key Advantage |

| O-Alkylation | 5-Hydroxypyrimidine, N-Boc-4-tosyloxypiperidine, Base (e.g., K₂CO₃) | SN2 displacement of a leaving group by a pyrimidine alkoxide. | Utilizes common and often readily available reagents. |

| Mitsunobu Reaction | 5-Hydroxypyrimidine, N-Boc-piperidin-4-ol, PPh₃, DEAD/DIAD | Redox-mediated condensation forming an ether linkage. | Occurs under very mild conditions, suitable for sensitive substrates. |

Direct Attachment and Functionalization of Piperidine Scaffolds

For the synthesis of certain analogs, it may be necessary to form a direct C-N bond between the pyrimidine ring and the piperidine nitrogen. This is typically achieved via an SNAr reaction where piperidine itself, or a derivative, acts as the nucleophile, attacking a halogenated pyrimidine. For example, reacting 2-chloropyrimidine with piperidine would yield 2-(piperidin-1-yl)pyrimidine.

Furthermore, the piperidine ring itself can be a platform for chemical modification. Functionalization, such as alkylation at the nitrogen atom, can be performed either before or after its attachment to the pyrimidine core, allowing for the synthesis of a diverse library of related compounds.

Reported Synthetic Routes to 2-Chloro-5-(piperidin-4-yl)pyrimidine (Closest Analog)

The synthesis of the structural analog 2-Chloro-5-(piperidin-4-yl)pyrimidine, which features a direct C-C bond between the pyrimidine and piperidine rings, requires a different strategic approach compared to the C-O-C ether linkage. While a specific, dedicated synthesis for this exact molecule is not prominently reported in readily available literature, its construction falls squarely within the scope of modern palladium-catalyzed cross-coupling reactions. These methods are the industry standard for forming C(sp²)-C(sp³) bonds.

Two highly plausible and well-precedented strategies for this synthesis are the Negishi and Suzuki cross-coupling reactions:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A scalable synthesis of a similar compound, 2-chloro-5-(pyridin-2-yl)pyrimidine, was successfully achieved via a Negishi coupling between 5-iodo-2-chloropyrimidine and an in situ prepared 2-pyridylzinc chloride, catalyzed by Pd(PPh₃)₄. researchgate.net By analogy, the synthesis of the target analog would involve the coupling of a 2-chloro-5-halopyrimidine (e.g., 5-bromo- or 5-iodo-2-chloropyrimidine) with a piperidin-4-ylzinc halide reagent. The organozinc reagent can be prepared from the corresponding N-protected 4-iodopiperidine.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (a boronic acid or ester) with an organic halide. This method is widely used for its functional group tolerance and operational simplicity. The synthesis of the analog would involve the reaction of 2-chloro-5-bromopyrimidine with an N-protected piperidine-4-boronic acid or its pinacol (B44631) ester (Bpin) derivative. Such couplings on chloropyrimidines are well-documented. nih.govmdpi.com

| Proposed Route | Pyrimidine Partner | Piperidine Partner | Catalyst System (Typical) |

| Negishi Coupling | 2-Chloro-5-iodopyrimidine | N-Boc-4-(chlorozinc)piperidine | Pd(PPh₃)₄ or other Pd(0) catalysts. researchgate.net |

| Suzuki Coupling | 2-Chloro-5-bromopyrimidine | N-Boc-piperidine-4-boronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ catalyst with a base like KF or K₂CO₃. nih.gov |

Sequential Bromination and Coupling Reactions

A common strategy for the synthesis of 5-substituted pyrimidines involves the initial halogenation of the pyrimidine ring, followed by a coupling reaction to introduce the desired substituent. In the context of synthesizing analogs of this compound, a sequential bromination and coupling pathway is a plausible approach.

The synthesis could commence with a suitable pyrimidine precursor, which is first brominated at the C-5 position. Various brominating agents can be employed for this purpose, including N-bromosuccinimide (NBS) or bromine in an appropriate solvent. Following the successful bromination, the resulting 5-bromopyrimidine (B23866) derivative can undergo a coupling reaction to introduce the piperidin-4-yloxy group. This is typically achieved through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For instance, a Williamson ether synthesis could be employed, where a deprotonated piperidin-4-ol derivative reacts with the 5-bromopyrimidine.

A modification of a known pyrimidine synthesis provides an illustrative example of this type of sequence. In a patented route for the generation of Imatinib, an aldol (B89426) product undergoes condensation with guanidine (B92328) in a basic medium to form a 2-aminopyrimidine core. beilstein-journals.org This core can then be subjected to further functionalization, which could include halogenation and subsequent coupling reactions to introduce various side chains. beilstein-journals.org

Table 1: Illustrative Sequential Bromination and Coupling for Pyrimidine Analogs

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1. Bromination | 2-Chloropyrimidine | N-Bromosuccinimide (NBS), CCl4 | 5-Bromo-2-chloropyrimidine | beilstein-journals.org |

| 2. Coupling | 5-Bromo-2-chloropyrimidine | Piperidin-4-ol, NaH, DMF | This compound | beilstein-journals.org |

Elimination and Selective Debenzylation Methodologies

In synthetic routes where protecting groups are utilized, particularly for the piperidine nitrogen, deprotection steps such as elimination and selective debenzylation are crucial. For instance, if a benzyl (B1604629) group is used to protect the piperidine nitrogen during the synthesis, its selective removal is a necessary final step.

Hydrogenolysis is a common method for debenzylation, where the protected compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally clean and efficient. In a related context, the synthesis of Clarinx involves an N-demethylation step to yield the final product, highlighting the importance of removing protecting or functional groups from the nitrogen atom of a piperidine ring in the final stages of synthesis. beilstein-journals.org

Elimination reactions can also play a role, for example, in the formation of a double bond within a side chain or in the removal of a leaving group to facilitate cyclization or another desired transformation.

General Synthetic Approaches for Pyrimidine-Piperidine Hybrid Compounds

The construction of pyrimidine-piperidine hybrid molecules is a significant area of research in medicinal chemistry. researchgate.net A prevalent method involves the coupling of a pre-functionalized pyrimidine ring with a substituted piperidine moiety. researchgate.net

One common approach begins with a di- or tri-chlorinated pyrimidine. The chlorine atoms on the pyrimidine ring have different reactivities, allowing for sequential and regioselective substitution. For example, in the synthesis of pyrimidine-linked prototypes from a piperazine-Linezolid precursor, a regioselective reaction occurs with various 2,4-dichloropyrimidine (B19661) derivatives. nih.gov A similar strategy could be envisioned for piperidine-containing compounds.

Another strategy involves building the pyrimidine ring onto a pre-existing piperidine-containing fragment. This can be achieved through condensation reactions. For instance, a chalcone (B49325) can be cyclized with thiourea to form a pyrimidine-2-thiol, which can then be further functionalized and coupled with a piperazine (B1678402) (or piperidine) derivative.

Table 2: General Synthetic Schemes for Pyrimidine-Piperidine Analogs

| Starting Pyrimidine | Piperidine Derivative | Coupling Condition | Product Type |

| 2,4-Dichloropyrimidine | N-Boc-4-hydroxypiperidine | Base (e.g., NaH) | 2-Chloro-4-(N-Boc-piperidin-4-yloxy)pyrimidine |

| 2,4,6-Trichloropyrimidine | 4-Aminopiperidine | Base (e.g., Et3N) | 2,4-Dichloro-6-(piperidin-4-ylamino)pyrimidine |

| 5-Bromo-2-chloropyrimidine | 4-Hydroxypiperidine | Williamson Ether Synthesis | This compound |

Recent Advances in Synthetic Techniques for Pyrimidine Ethers

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the formation of pyrimidine ethers. These modern techniques often involve novel catalytic systems and reaction conditions that can improve yields, reduce reaction times, and enhance substrate scope.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, including the synthesis of pyrimidine derivatives. The use of microwave irradiation can significantly shorten the reaction times for coupling reactions to form pyrimidine ethers.

Furthermore, developments in catalysis, such as the use of novel ligands for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination and etherification), have expanded the possibilities for constructing complex pyrimidine-piperidine hybrids under milder conditions. These advanced catalytic systems can often tolerate a wider range of functional groups, reducing the need for extensive use of protecting groups. A patent for the preparation of 2-chloro-5-methylthiopyrimidine describes a multi-step synthesis that could potentially be adapted for ether analogs, involving substitution and subsequent modifications of the pyrimidine ring.

Reactivity Profile of the Pyrimidine Heterocycle

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic dictates its reactivity, particularly at the carbon positions. The chlorine atom at position 2 is highly susceptible to nucleophilic displacement, while other positions on the ring can be functionalized through electrophilic and cross-coupling reactions.

Nucleophilic Displacement of the Chlorine Atom at Position 2

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse array of 2-substituted pyrimidine derivatives.

Common nucleophiles include amines, alcohols, and thiols. For instance, the reaction with various primary and secondary amines under mild conditions readily furnishes 2-amino-5-(piperidin-4-yloxy)pyrimidine derivatives. Similarly, alkoxides and thiolates can be used to introduce alkoxy and alkylthio groups, respectively. The efficiency of these reactions is often enhanced by the use of a base to neutralize the HCl generated.

The table below summarizes representative nucleophilic displacement reactions.

| Nucleophile | Reagent Example | Product |

| Primary Amine | Benzylamine | 2-(Benzylamino)-5-(piperidin-4-yloxy)pyrimidine |

| Secondary Amine | Dimethylamine | 2-(Dimethylamino)-5-(piperidin-4-yloxy)pyrimidine |

| Alcohol | Sodium Methoxide | 2-Methoxy-5-(piperidin-4-yloxy)pyrimidine |

| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)-5-(piperidin-4-yloxy)pyrimidine |

Electrophilic and Metal-Catalyzed Cross-Coupling Reactions at the Pyrimidine Ring

While less common than nucleophilic substitution at the C2 position, electrophilic and metal-catalyzed cross-coupling reactions provide powerful methods for functionalizing other positions of the pyrimidine ring. These reactions typically require prior activation of the ring, for example, through halogenation at the C5 position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are particularly valuable for forming new carbon-carbon bonds. researchgate.net For instance, a bromo or iodo substituent at C5 can be coupled with a variety of organoboron, organotin, or organozinc reagents to introduce aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net These reactions significantly expand the chemical space accessible from the this compound core.

The following table provides examples of cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 | 2-Chloro-5-phenyl-pyrimidine derivative |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh3)4 | 2-Chloro-5-vinyl-pyrimidine derivative |

| Negishi Coupling | Phenylzinc chloride | Pd(PPh3)4 | 2-Chloro-5-phenyl-pyrimidine derivative |

Modifications of the Piperidin-4-yloxy Substituent

The piperidin-4-yloxy moiety offers another key site for structural diversification. The secondary amine of the piperidine ring is a nucleophilic center that can be readily derivatized, and the ring itself can undergo various functional group interconversions.

Derivatization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a versatile handle for introducing a wide range of functional groups. Standard reactions for secondary amines can be applied, including acylation, alkylation, sulfonylation, and reductive amination.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

Alkylation: Treatment with alkyl halides or other alkylating agents introduces N-alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent, such as sodium triacetoxyborohydride, affords N-alkylated products.

These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and basicity.

Functional Group Interconversions on the Piperidine Ring

While less common, the piperidine ring itself can be a platform for further chemical modifications. These transformations often require more complex synthetic strategies. For example, the introduction of substituents on the piperidine ring can be achieved through multi-step sequences involving protection of the piperidine nitrogen, functionalization of the ring, and subsequent deprotection.

Potential for Fused Pyrimidine Systems Based on the Core Structure

The this compound scaffold can serve as a precursor for the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. nih.gov These annulation reactions typically involve the introduction of a second ring fused to the pyrimidine core.

One common strategy involves the reaction of a 2,4-disubstituted pyrimidine with a binucleophilic reagent. For example, a 2-amino-4-chloro-pyrimidine derivative can react with a compound containing both an amino and a carboxyl group to form a pyrido[2,3-d]pyrimidine (B1209978) ring system. Another approach involves intramolecular cyclization of a suitably functionalized pyrimidine derivative. nih.gov The specific reaction conditions and the nature of the substituents will determine the type of fused system obtained. nih.govresearchgate.net

The development of synthetic routes to fused pyrimidines from this compound opens up possibilities for creating novel molecular architectures with potentially interesting biological activities. nih.gov

Biological Activity and Molecular Mechanisms of Action

General Biological Relevance of Pyrimidine (B1678525) and Piperidine (B6355638) Moieties as Bioactive Scaffolds

The pyrimidine nucleus is a fundamental building block of nucleic acids, DNA and RNA, and is present in various natural and synthetic compounds with a wide spectrum of biological activities. ijrpr.com Pyrimidine derivatives have demonstrated a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. mdpi.comorientjchem.orgpharmatutor.org Their ability to interact with a multitude of biological targets makes them privileged scaffolds in drug discovery. uniroma1.it The anticancer potential of pyrimidine derivatives is particularly notable, with numerous studies highlighting their antiproliferative and cytotoxic effects against various cancer cell lines. thepharmajournal.comnih.gov

Similarly, the piperidine ring is a prevalent scaffold in many pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various non-covalent interactions allow for effective binding to a diverse range of biological targets. Piperazine (B1678402), a related six-membered nitrogen-containing heterocycle, and its derivatives are also known for a wide range of biological activities, and combining them with a pyrimidine moiety can enhance these effects. nih.govresearchgate.net

Identification and Characterization of Molecular Targets

The specific molecular targets of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine are not extensively detailed in the public domain. However, based on the activities of structurally related compounds, potential targets can be inferred.

G-Protein Coupled Receptor (GPR) Agonism (e.g., GPR119)

Fused pyrimidine derivatives have been identified as agonists for G-protein coupled receptors (GPCRs), such as GPR119. nih.govresearchgate.net For instance, a series of fused pyrimidine derivatives, including tetrahydroquinazolines, were found to exhibit GPR119 agonistic activities. nih.gov Specifically, analogues bearing an endo-N-Boc-nortropane amine and a fluoro-substituted aniline (B41778) showed EC₅₀ values in the range of 0.27-1.2 μM. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives also identified potent GPR119 agonists. nih.gov These findings suggest that the pyrimidine scaffold is a viable framework for developing GPR119 agonists.

Enzyme Inhibition Profiles (e.g., Kinases, N-Acylphosphatidylethanolamine Phospholipase D)

Kinase Inhibition: The pyrimidine scaffold is a well-established core for kinase inhibitors, as it can mimic the purine (B94841) base of ATP and bind to the ATP-binding site of kinases. uniroma1.it Derivatives of 2,5-dichloropyrimidine (B52856) have been identified as covalent inhibitors of the C-terminal kinase domain of MSK1, acting via an SɴAr reaction with a cysteine residue. nih.govacs.org Furthermore, various aminopyrimidine derivatives have shown potent inhibitory activity against a range of protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA, with some compounds exhibiting low nanomolar efficacy. uniroma1.it Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been explored as PIM-1 kinase inhibitors, demonstrating significant cytotoxicity against cancer cells. rsc.org

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: Pyrimidine-4-carboxamides have been developed as potent and selective inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive N-acylethanolamines. acs.orgnih.gov Structure-activity relationship studies led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties, highlighting the potential of the pyrimidine core in targeting this enzyme. nih.gov

Investigation of Cellular Pathway Modulation

Mechanisms of Antiproliferative Activity and Apoptosis Induction in In Vitro Cell Models

The antiproliferative activity of pyrimidine derivatives is a widely studied area. ijrpr.com These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

For example, certain pyrimidine derivatives containing aryl urea (B33335) moieties have been shown to induce apoptosis in colon cancer cell lines by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov These compounds were also found to cause cell cycle arrest at the G2/M phase and induce a loss of mitochondrial membrane potential. nih.gov Similarly, a study on pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells by upregulating caspases and downregulating Bcl-2. rsc.org

The antiproliferative effects of pyrimidine derivatives have been observed across a range of cancer cell lines, including those of the lung, breast, and liver. acs.org The potency of these compounds can be in the low micromolar range, with some derivatives showing comparable or even superior activity to established anticancer drugs. nih.govacs.org

Modulation of Collagen Synthesis and Anti-fibrotic Effects in Cell-Based Assays

While direct evidence for the effect of this compound on collagen synthesis is limited, compounds with similar structural features have been investigated for their anti-fibrotic properties. Fibroblasts are key cells in the synthesis of collagen, and their activity is often modulated in fibrotic diseases. nih.gov

Pirfenidone (B1678446), a pyridinone derivative, is known for its anti-fibrotic effects, which are mediated in part by reducing collagen synthesis and deposition. nih.gov Studies on human pterygium fibroblasts have shown that pirfenidone can inhibit proliferation, migration, and collagen contraction, effects that are associated with the downregulation of TGF-β. nih.gov The anti-fibrotic mechanisms of pirfenidone are linked to the regulation of multiple cytokines and signaling pathways, including TGF-β and MMP-1. nih.gov Given the structural similarities, it is plausible that pyrimidine-piperidine compounds could also modulate pathways involved in collagen synthesis and fibrosis.

Other Investigated Biological Activities and their Mechanistic Basis (e.g., Antimicrobial, Antiviral)

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. niscpr.res.inimpactjournals.us Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and antiviral activities. niscpr.res.inej-chem.org

Antimicrobial Activity

Various substituted pyrimidine compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. impactjournals.usej-chem.org The introduction of different substituents onto the pyrimidine ring allows for the modulation of this activity. For instance, certain 2,4,6-trisubstituted pyrimidines containing chloro and nitro groups have shown significant antibacterial effects. impactjournals.us The mechanism of action for the antimicrobial effects of pyrimidine derivatives is often linked to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that some pyrimidine compounds may act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria. nih.gov

| Compound Class/Derivative | Activity Type | Target Organisms | Potential Mechanism | Reference |

|---|---|---|---|---|

| Substituted Pyrimidines | Antibacterial | Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) | Inhibition of dihydrofolate reductase (DHFR) | nih.gov |

| 2,4,6-trisubstituted pyrimidines | Antibacterial, Antifungal | Serratia marcescens, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans | Not specified | impactjournals.us |

| Phenothiazinyl Pyrimidines | Antibacterial | Enterococcus faecalis, Enterococcus faecium, Escherichia coli, Bacillus subtilis | Not specified | ej-chem.org |

| Benzimidazole-thienopyrimidines | Antibacterial, Antifungal | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) | remedypublications.com |

Antiviral Activity

The pyrimidine scaffold is also prominent in the development of antiviral agents. ej-chem.org Derivatives incorporating this ring system have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza. nih.govresearchgate.net Piperidine-substituted arylpyrimidines, for example, have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The mechanism in such cases involves binding to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. nih.gov Furthermore, certain purine derivatives featuring a piperidine substituent have shown significant potency against influenza A/H1N1 virus in cell-based assays. researchgate.net

| Compound Class/Derivative | Activity Type | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperidine-substituted arylpyrimidines | Anti-HIV-1 | Human Immunodeficiency Virus 1 (Wild-Type and mutant strains) | Non-nucleoside reverse transcriptase inhibition (NNRTI) | nih.gov |

| Piperidine-substituted purines | Anti-influenza | Influenza A/H1N1 | Not specified | researchgate.net |

| General Pyrimidine Derivatives | Antiviral | Pneumovirinae viruses (e.g., Human respiratory syncytial virus) | Not specified | google.com |

Characterization of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Molecular docking is a computational technique used to predict how a molecule will bind to a protein target. remedypublications.commdpi.com Studies on a variety of pyrimidine derivatives have shown that they can fit into the active sites of numerous enzymes and receptors, forming key interactions that are responsible for their biological activity. nih.govnih.govmdpi.com These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic or van der Waals forces. nih.gov

For instance, docking studies of antibacterial pyrimidines have shown strong binding to the active site of dihydrofolate reductase (DHFR). nih.gov Similarly, pyrimidine derivatives designed as anticancer agents have been docked into the ligand-binding domains of proteins that regulate apoptosis, such as Bcl-2, and protein kinases like VEGFR-2 and HER-2. mdpi.commdpi.com These computational models reveal that the pyrimidine ring often forms hydrogen bonds with amino acid residues in the protein's active site, while other substituents can engage in hydrophobic or alkyl-pi interactions, anchoring the molecule in place. nih.govacs.org

| Compound Class | Protein Target | Therapeutic Area | Key Interactions Observed (via Docking) | Reference |

|---|---|---|---|---|

| Substituted Pyrimidines | Dihydrofolate Reductase (DHFR) | Antibacterial | Good interaction with active cavities of the enzyme. | nih.gov |

| Substituted Pyrimidines | Cyclin-dependent kinase 2 (CDK2) | Antioxidant/Anticancer | Hydrogen bonding with THR 165, GLU 12, LYS 33; Alkyl-pi interactions with VAL 63, LYS 129. | nih.gov |

| Cyanopyridone Derivatives | VEGFR-2 / HER-2 | Anticancer | Binding to key residues including Cys1045, Asp1046 (VEGFR-2) and Thr798, Ser783 (HER-2). | mdpi.com |

| Piperidine-substituted arylpyrimidines | HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) | Binding within the non-nucleoside inhibitor binding pocket (NNIBP). | nih.gov |

| Pyrimidine Diamine Derivatives | Human Acetylcholinesterase (hAChE) | Neurodegenerative Disease | Hydrogen bonds with Phe295 and Arg296 in the mid-gorge pocket. | acs.org |

| General Pyrimidine Derivatives | B-cell lymphoma 2 (Bcl-2) protein | Anticancer | Interactions with SER 60, ARG 129, GLN 122 in the ligand binding domain. | mdpi.com |

Future Perspectives and Research Opportunities

Advancements in Asymmetric Synthesis and Stereoselective Preparation

The piperidine (B6355638) ring in 2-chloro-5-(piperidin-4-yloxy)pyrimidine contains a stereocenter at the 4-position, necessitating the development of efficient asymmetric and stereoselective synthetic methods to access enantiomerically pure forms of its derivatives. Future research in this area will likely focus on several key strategies:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, particularly those based on transition metals like rhodium and palladium, will be crucial for the enantioselective synthesis of piperidine derivatives. mdpi.com These catalysts can facilitate asymmetric hydrogenations or cyclization reactions to produce chiral piperidine precursors with high enantiomeric excess.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a cost-effective and efficient route to enantiomerically pure piperidin-4-ol, a key intermediate for the target molecule.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of piperidine intermediates. Lipases and other enzymes can be employed to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.

Stereoselective Functionalization of the Pyrimidine (B1678525) Ring: Advances in C-H activation and cross-coupling reactions will enable the direct and stereoselective introduction of various functional groups onto the pyrimidine core, allowing for the creation of diverse libraries of chiral compounds for biological screening. chinesechemsoc.org

Progress in these synthetic methodologies will be instrumental in elucidating the structure-activity relationships of individual stereoisomers and identifying the optimal configuration for therapeutic activity.

Identification of Novel Biological Targets for Therapeutic Intervention

While pyrimidine derivatives are known to interact with a wide range of biological targets, the specific targets of this compound and its analogs remain largely unexplored. Future research should focus on comprehensive screening efforts to identify novel biological targets and elucidate the compound's mechanism of action. Key areas of investigation include:

Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.com Screening campaigns against a broad panel of kinases could reveal novel inhibitory activities against targets implicated in cancer, inflammation, and other diseases. enzymlogic.com For instance, derivatives of this scaffold may show affinity for tyrosine kinases like EGFR and VEGFR2.

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for GPCRs. Investigating the interaction of this compound derivatives with various GPCRs could lead to the discovery of new modulators of these important signaling proteins.

Ion Channels and Transporters: The structural features of the compound suggest potential interactions with ion channels and transporters, which are critical for neuronal signaling and other physiological processes.

Target Deconvolution for Phenotypic Hits: High-throughput phenotypic screening can identify compounds that produce a desired biological effect without prior knowledge of the target. Subsequent target deconvolution studies, using techniques such as chemical proteomics and genetic approaches, will be essential to identify the specific molecular targets responsible for the observed activity of this compound derivatives.

The identification of novel biological targets will open up new avenues for therapeutic intervention and expand the potential applications of this chemical scaffold. gsconlinepress.com

Exploration of Polypharmacology and Multi-target Drug Design Approaches

The concept of "one drug, one target" has been increasingly challenged by the complexity of many diseases. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially advantageous strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the development of multi-target drugs.

Future research in this area should involve:

Designing Dual- or Multi-Target Inhibitors: By strategically modifying the substituents on both the pyrimidine and piperidine rings, it may be possible to design compounds that simultaneously inhibit two or more disease-relevant targets. For example, a single molecule could be engineered to inhibit both a key kinase and a GPCR involved in the same disease pathway. mdpi.com

Systems Biology Approaches: Integrating data from genomics, proteomics, and pharmacology can help to identify key nodes in disease networks that can be effectively modulated by a multi-target ligand. This information can then guide the rational design of polypharmacological agents based on the this compound core.

Fragment-Based Drug Discovery (FBDD): Combining fragments known to bind to different targets into a single molecule is a powerful approach for developing multi-target ligands. The this compound scaffold can serve as a central core for linking such fragments.

The exploration of polypharmacology could lead to the development of more effective and safer medicines with improved clinical outcomes.

Application of Advanced Chemoinformatics and Artificial Intelligence in Molecular Design

Future applications in this domain will likely include:

Virtual Screening and Docking Studies: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of known and novel biological targets to identify promising hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of these compounds with their biological activity, providing valuable insights for lead optimization. nih.govresearchgate.net

Generative AI Models: Deep learning-based generative models can design novel molecules with desired pharmacological properties from scratch. nih.gov These models can be trained on existing data of active pyrimidine and piperidine derivatives to generate new chemical entities with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

AI-Powered Synthesis Prediction: AI algorithms can predict viable synthetic routes for novel designed compounds, facilitating their rapid and efficient synthesis for experimental validation. preprints.org

The synergy between computational and experimental approaches will be critical for unlocking the full therapeutic potential of the this compound scaffold.

Collaborative Research Initiatives for Translational Impact

The translation of promising drug candidates from the laboratory to the clinic is a complex and resource-intensive process that often requires collaboration between academia, industry, and non-profit organizations. nih.gov Fostering such collaborative initiatives will be essential for advancing the development of therapeutics based on this compound.

Future efforts should focus on:

Academic-Industry Partnerships: Collaborations between academic researchers with deep expertise in disease biology and medicinal chemistry, and pharmaceutical companies with the resources and experience in drug development, can accelerate the progress of promising compounds through the preclinical and clinical stages. hubspotusercontent10.net

Open Innovation Platforms: Sharing data and resources through pre-competitive consortia can help to overcome common challenges in drug discovery and reduce redundancy. collaborativedrug.com Initiatives that make libraries of kinase inhibitors or other chemical probes publicly available can facilitate the identification of new targets and applications for the this compound scaffold.

Translational Research Centers: The establishment of dedicated translational research centers can provide the necessary infrastructure and expertise to bridge the gap between basic scientific discoveries and the development of new medicines. These centers can facilitate collaborations between scientists, clinicians, and regulatory experts to streamline the development process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, the piperidin-4-ol group reacts with a chloropyrimidine precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF). Similar protocols are used for analogous compounds, such as coupling 2-chloro-5-(2-methoxyethoxy)pyrimidine with alcohols via SNAr mechanisms .

- Optimization : Catalytic p-toluenesulfonic acid (p-TsOH) can enhance reaction efficiency, as demonstrated in the synthesis of piperidine-containing chromenopyrimidines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis : ¹H and ¹³C NMR are essential for confirming the substitution pattern and piperidine ring conformation. For related pyrimidines, B3LYP/6-311++G(d,p) DFT calculations validate experimental NMR shifts, ensuring accurate structural assignments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can DFT/ab initio calculations predict electronic properties and reactivity?

- Computational Approach : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electronegativity, and softness/hardness indices. These parameters correlate with charge transfer behavior and reactivity, as shown for 2-chloro-5-(2-hydroxyethyl)pyrimidine derivatives .

- Application : Use Gaussian or ORCA software to model π-π stacking interactions or hydrogen-bonding potential, which influence binding to biological targets .

Q. What strategies address contradictions in biological activity data across assays?

- Case Study : For GPR119 agonists (structurally similar pyrimidines), discrepancies between in vitro receptor activation and in vivo glucose tolerance tests were resolved by adjusting pharmacokinetic parameters (e.g., bioavailability and metabolic stability). Parallel studies in rodent models and human cell lines validated dose-dependent efficacy .

- Methodological Fixes : Use orthogonal assays (e.g., SPR for binding kinetics, ELISA for downstream signaling) to confirm target engagement .

Q. How can reaction conditions be optimized to improve yield in piperidine-substituted pyrimidines?

- Catalytic Systems : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) in biphasic solvents (toluene/water) to enhance nucleophilicity of piperidin-4-ol. This approach increased yields by 15–20% in analogous syntheses .

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2 hours, minimizing side-product formation .

Q. What are the implications of the piperidin-4-yloxy group on bioactivity?

- Structural Insights : The piperidine oxygen acts as a hydrogen-bond acceptor, enhancing interactions with enzyme active sites. For example, in GPR119 agonists, this group improves binding affinity by 3-fold compared to non-oxygenated analogs .

- Pharmacophore Modeling : Use Schrödinger’s Glide or AutoDock to simulate docking poses, prioritizing substituents that optimize steric and electronic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.